molecular formula C17H15FN4O B6697169 N-[(4-fluorophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine

N-[(4-fluorophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine

Cat. No.: B6697169
M. Wt: 310.33 g/mol
InChI Key: JGKWZWFLSGUJKC-UHFFFAOYSA-N
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Description

    Reagents: 6-methoxypyridin-3-amine, coupling agent (e.g., EDCI), catalyst (e.g., DMAP)

    Conditions: Stirring at room temperature in an organic solvent (e.g., dichloromethane).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Properties

IUPAC Name

N-[(4-fluorophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-23-16-7-6-14(10-21-16)22-17(15-11-19-8-9-20-15)12-2-4-13(18)5-3-12/h2-11,17,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKWZWFLSGUJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(C2=CC=C(C=C2)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazinylmethyl intermediate, which is then coupled with the 4-fluorophenyl group

  • Step 1: Synthesis of Pyrazinylmethyl Intermediate

      Reagents: Pyrazine, methylating agent (e.g., methyl iodide), base (e.g., potassium carbonate)

      Conditions: Reflux in an appropriate solvent (e.g., acetonitrile) for several hours.

  • Step 2: Coupling with 4-Fluorophenyl Group

      Reagents: 4-fluorobenzyl chloride, pyrazinylmethyl intermediate, base (e.g., sodium hydride)

      Conditions: Stirring at room temperature in a polar aprotic solvent (e.g., dimethylformamide).

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethyl sulfoxide).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

N-[(4-fluorophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine
  • N-[(4-bromophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine
  • N-[(4-methylphenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine

Uniqueness

N-[(4-fluorophenyl)-pyrazin-2-ylmethyl]-6-methoxypyridin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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